5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione
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Overview
Description
5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione is a heterocyclic compound that contains bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-fluoro-6-methoxy-dihydro-2′-deoxyuridine: A similar compound with applications in cancer research.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar pyrimidine core and are studied for their potential as PARP-1 inhibitors.
Uniqueness
5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7728-80-5 |
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Molecular Formula |
C5H6BrFN2O3 |
Molecular Weight |
241.02 g/mol |
IUPAC Name |
5-bromo-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6BrFN2O3/c1-12-3-5(6,7)2(10)8-4(11)9-3/h3H,1H3,(H2,8,9,10,11) |
InChI Key |
KGUNAKJNYZTMDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(=O)NC(=O)N1)(F)Br |
Origin of Product |
United States |
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